

An In-depth Technical Guide to Estriol-d3: Properties and Applications

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Compound of Interest

Compound Name: *Estriol-d3*
Cat. No.: *B11838023*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Estriol-d3 is the deuterium-labeled form of Estriol, a major endogenous estrogen.[1][2] As a stable isotope-labeled internal standard, it is an indispensable tool in quantitative analytical methods, such as mass spectrometry, for the precise measurement of estriol levels in biological matrices.[2] Deuteration, the replacement of one or more hydrogen atoms with its heavy isotope deuterium, imparts a mass shift without significantly altering the chemical and physical properties of the molecule. This characteristic allows it to be distinguished from the endogenous analyte by a mass spectrometer while co-eluting chromatographically, ensuring accurate quantification by correcting for matrix effects and variations during sample preparation.[2]

This guide provides a comprehensive overview of the chemical properties of **Estriol-d3**, its underlying signaling mechanisms, and detailed experimental protocols for its application.

Chemical and Physical Properties

Estriol-d3 shares nearly identical chemical and physical properties with its non-labeled counterpart, Estriol. The primary difference is its increased molecular weight due to the incorporation of deuterium atoms. The data presented below is for unlabeled Estriol, which serves as a very close proxy for the properties of **Estriol-d3**.

Table 1: General and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol	[3]
Synonyms	(16 α ,17 β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3	[3]
CAS Number	79037-36-8	[3]
Molecular Formula	C ₁₈ H ₂₁ D ₃ O ₃	[3]
Molecular Weight	291.4 g/mol	[3]
Exact Mass	291.19137486 Da	[3]

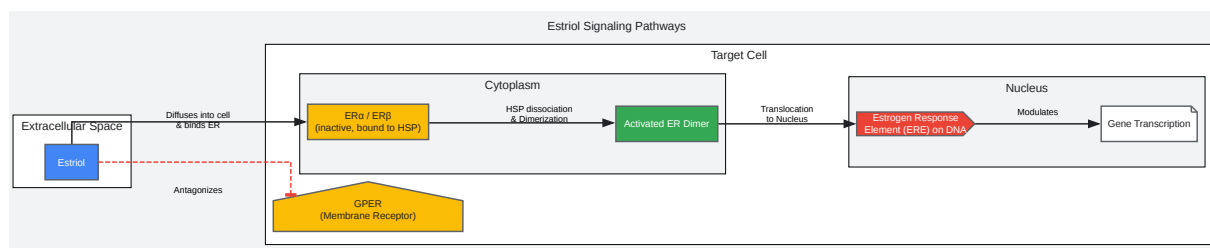
Table 2: Physicochemical Properties (Data for Unlabeled Estriol)

Property	Value	Source(s)
Physical State	Odorless white crystalline powder/solid	[5][6]
Melting Point	280-283 °C	[7]
Density	1.27 g/cm ³	[5][8]
pKa	10.38 ± 0.02	[7]
LogP (Octanol/Water)	2.45 - 2.5	[5]
Water Solubility	3.2 - 441 mg/L at 25 °C (practically insoluble)	[7]
Solubility in other solvents	Sparingly soluble in ethanol; slightly soluble in ether and benzene; very soluble in pyridine.	[5][7]

Biological Activity and Signaling Pathways

As an isotopic analog, **Estriol-d3** is presumed to follow the same biological pathways as Estriol. Estriol is a weak estrogen that exerts its effects primarily through two mechanisms: a classical nuclear pathway and a more rapid membrane-initiated pathway.

- **Nuclear-Initiated Pathway:** Estriol diffuses across the cell membrane and binds to nuclear estrogen receptors (ER α and ER β) in the cytoplasm.[9][10] This binding displaces heat shock proteins (HSP), leading to receptor dimerization. The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
- **Membrane-Initiated Pathway:** At higher concentrations, Estriol can act as an antagonist of the G-protein coupled estrogen receptor (GPER), which is located on the cell membrane.[13] This is in contrast to estradiol, which activates GPER. By blocking GPER, estriol can inhibit certain rapid, non-genomic signaling cascades initiated at the cell surface.[8][13]



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Caption: Estriol signaling via nuclear (genomic) and membrane (non-genomic) pathways.

Experimental Protocols

Estriol-d3 is primarily used as an internal standard for the quantification of estriol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol provides a representative method for determining unconjugated estriol concentrations in human serum.

1. Materials and Reagents:

- Estriol standard and **Estriol-d3** internal standard (IS)
- Human serum (blank, patient samples, and for calibration standards/QCs)
- Methyl tert-butyl ether (MTBE)
- Methanol, Acetonitrile (LC-MS grade)
- Formic Acid

- Water (ultrapure)
- 96-well collection plates and glass tubes

2. Sample Preparation (Liquid-Liquid Extraction):

- Aliquot 200 μ L of serum samples, calibration standards, and quality controls into 5 mL glass tubes.
- Spike each tube with 50 μ L of **Estriol-d3** internal standard working solution (e.g., at 5 ng/mL). Vortex briefly.
- Allow samples to equilibrate for 15 minutes at 4°C.
- Add 1 mL of MTBE to each tube.
- Vortex mix vigorously for 1 minute to ensure thorough extraction.
- Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
- Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for at least 30 minutes.
- Decant the organic (upper) layer containing the estrogens into a clean 96-well collection plate or new glass tubes.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the dried extract in 75 μ L of the initial mobile phase (e.g., 20% methanol in water with 0.1% formic acid). Vortex to dissolve the residue.

3. LC-MS/MS Analysis:

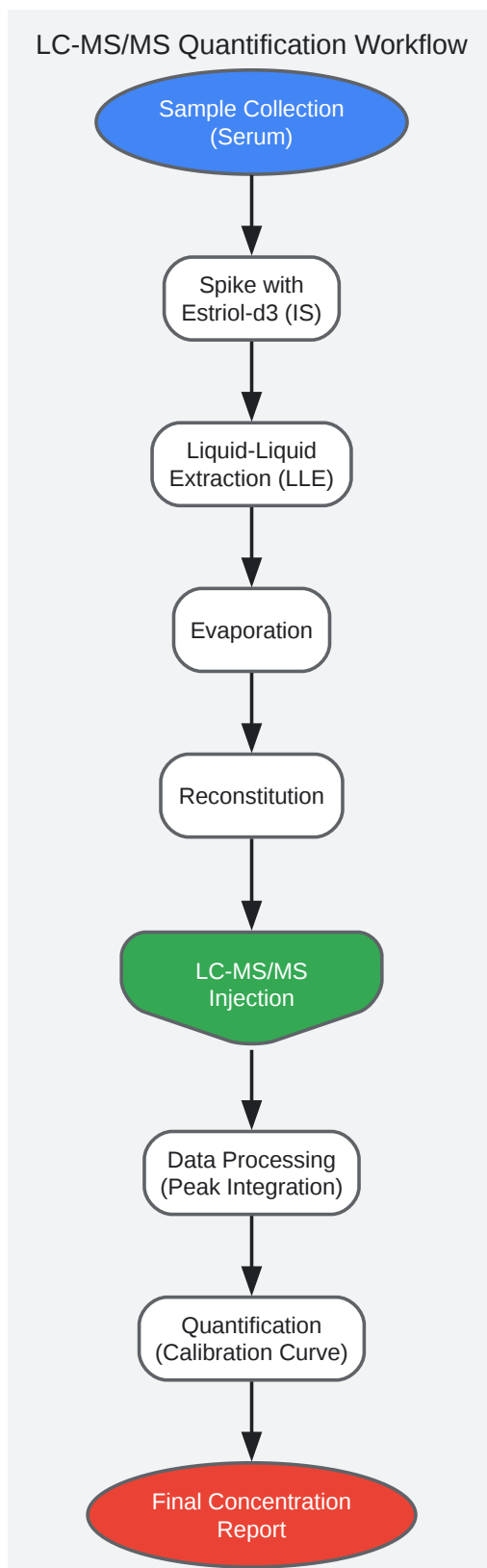
- LC System: UPLC or HPLC system
- Column: A reverse-phase column suitable for steroid analysis (e.g., C18, 1.7 μ m, 2.1 x 100 mm).

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Methanol with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0.0 - 1.0 min: 30% B
 - 1.0 - 5.0 min: 30% to 95% B
 - 5.0 - 6.0 min: Hold at 95% B
 - 6.1 - 8.0 min: Return to 30% B (re-equilibration)
- Injection Volume: 10-50 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode
- MRM Transitions:
 - Estriol: Q1: 287.2 -> Q3: 145.1 (quantifier), 287.2 -> 171.2 (qualifier)
 - **Estriol-d3**: Q1: 290.2 -> Q3: 147.1 (quantifier)
 - Note: Specific transitions and collision energies should be optimized for the instrument in use. Estrogens often show characteristic fragments around m/z 143, 145, 169, and 183. [\[14\]](#)[\[15\]](#)

4. Data Analysis:

- Integrate the peak areas for the analyte (Estriol) and the internal standard (**Estriol-d3**).
- Calculate the Peak Area Ratio (PAR) = Area of Analyte / Area of IS.

- Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
- Determine the concentration of estriol in unknown samples by interpolating their PARs from the calibration curve.



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Caption: General workflow for the quantification of Estriol using **Estriol-d3** as an internal standard.

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